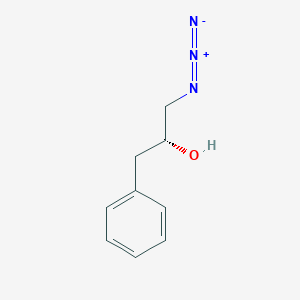

(R)-1-叠氮-3-苯基-2-丙醇

货号 B1337831

CAS 编号:

112009-62-8

分子量: 177.2 g/mol

InChI 键: RDZHIJATXQDZPO-SECBINFHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

(R)-1-Azido-3-phenyl-2-propanol, also known as (R)-1-azidophenyl-2-propanol, is an organic compound with a molecular weight of 185.18 g/mol. It is a colorless liquid at room temperature and is soluble in a variety of organic solvents. (R)-1-Azido-3-phenyl-2-propanol is a versatile compound for use in a variety of scientific applications, including synthesis, biochemistry, and physiology.

科学研究应用

氧环化合物的合成研究

- 对与(R)-1-叠氮-3-苯基-2-丙醇密切相关的2,3-环氧-3-苯基-1-丙醇的氨解反应已经得到探索,导致了具有潜在各种合成应用的衍生物 (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956)。

利用微生物还原酶进行不对称合成

- 对手性抗抑郁剂中间体的不对称合成研究展示了与(R)-1-叠氮-3-苯基-2-丙醇结构类似的化合物的实用性。这些研究突出了酶在生产对映纯物质中的作用,对制药合成至关重要 (Y. Choi et al., 2010)。

脂肪酶催化的动力学分辨

- 脂肪酶催化的烷基混合物的酰化反应,包括1-芳氧基-3-叠氮-2-丙醇,展示了叠氮丙醇在手性分辨过程中的重要性。这种方法与生产光学活性药用成分相关 (Pchelka, B., Radomska, J., & Plenkiewicz, J., 1998)。

施密特反应中的不寻常系带效应

- 对羟基烷基叠氮的反应的研究,与(R)-1-叠氮-3-苯基-2-丙醇等叠氮丙醇密切相关,提供了对施密特反应机制的见解。这项研究可以为复杂分子的新合成途径的开发提供信息 (Katz, C. & Aubé, J., 2003)。

手性分离和膜技术

- 通过戊二醛交联壳聚糖膜对(R,S)-2-苯基-1-丙醇的手性分离研究展示了利用膜技术在对映体分离中的潜力,对于纯化类似于(R)-1-叠氮-3-苯基-2-丙醇的化合物具有相关性 (Xiong, W. et al., 2009)。

安全和危害

属性

IUPAC Name |

(2R)-1-azido-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHIJATXQDZPO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295811 | |

| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Azido-3-phenyl-2-propanol | |

CAS RN |

112009-62-8 | |

| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112009-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-(Azidomethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To the stirring solution of (2,3-epoxypropyl)benzene (1.0 g, 7.5 mmol) in 4 mL DMF was added a solution of sodium azide (0.97 g, 15 mmol) in 4 mL water. The solution was heated to 90° C. for 1 h. The solvent was removed under reduced pressure. The solid residue was partitioned between ethyl acetate and near saturated sodium chloride. The aqueous layer was washed three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, and purified on 10 g of silica eluting with 0 to 50% ethyl acetate/hexanes to give a clear oil. NMR (CDCL3) d (1H, 1.97 ppm), m (2H, 2.73-2.82 ppm), m (1H, 3.22-3.30 ppm), dd (1H, 3.36 ppm), m (1H, 3.92-4.02 ppm), m (3H, 7.13-7.28 ppm), m (2H, 7.28-7.34 ppm).

Synthesis routes and methods II

Procedure details

A procedure similar to that described in Preparation 12 was repeated, except that 5 g of (±)-(2,3-epoxypropyl)benzene, 12.1 g of sodium azide, 60 ml of methyl formate and 270 ml of an 8:1 by volume mixture of methanol and water were used, to give 6.03 g of the title compound as a colorless oil having an Rf value of 0.3 (on silica gel thin layer chromatography, using a 1:4 by volume mixture of ethyl acetate and hexane as the developing solvent).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。